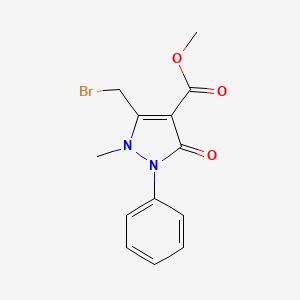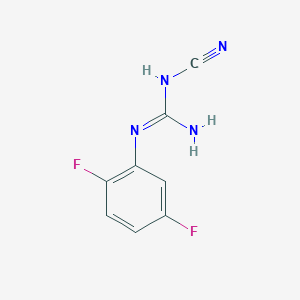
N,N-diethylstyrylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylstyrylamine is an organic compound with the molecular formula C12H17N. It is characterized by the presence of a styryl group attached to a diethylamine moiety. This compound is known for its aromatic properties and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-diethylstyrylamine can be synthesized through several methods. One common approach involves the reaction of styrene with diethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The use of a solvent such as ethanol or methanol can enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, diethylstyrylamine is produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the gradual addition of styrene and diethylamine into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylstyrylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Results in various amine derivatives.
Substitution: Leads to the formation of halogenated styrylamines.
Applications De Recherche Scientifique
N,N-diethylstyrylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mécanisme D'action
N,N-diethylstyrylamine exerts its effects through interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The compound’s mechanism of action often involves the modulation of signaling pathways, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylamine: Lacks the styryl group, making it less aromatic.
Styrene: Does not contain the diethylamine moiety, limiting its reactivity in certain reactions.
N,N-Dimethylstyrylamine: Similar structure but with methyl groups instead of ethyl groups, affecting its chemical properties
Uniqueness
N,N-diethylstyrylamine’s unique combination of a styryl group and a diethylamine moiety gives it distinct aromatic and reactive properties. This makes it particularly useful in organic synthesis and industrial applications, where its specific reactivity can be leveraged .
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N,N-diethyl-2-phenylethenamine |
InChI |
InChI=1S/C12H17N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
Clé InChI |
DPLUMPJQXVYXBH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Bromophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8531217.png)

![1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]-](/img/structure/B8531231.png)





![tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate](/img/structure/B8531282.png)




![8-Amino-2,3,6-trimethylimidazo[1,2-a]pyridine](/img/structure/B8531317.png)
